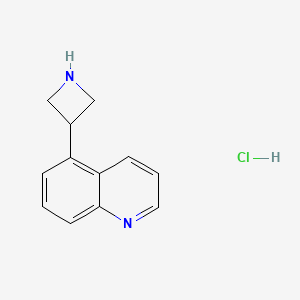![molecular formula C10H8BrNO2 B13695097 7-Bromo-3,4-dihydro-1H-benzo[c]azepine-1,5(2H)-dione](/img/structure/B13695097.png)
7-Bromo-3,4-dihydro-1H-benzo[c]azepine-1,5(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-3,4-dihydro-1H-benzo[c]azepine-1,5(2H)-dione is a heterocyclic compound that belongs to the class of azepines. Azepines are seven-membered nitrogen-containing rings that are known for their diverse biological activities and applications in medicinal chemistry. The presence of a bromine atom and a carbonyl group in its structure makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3,4-dihydro-1H-benzo[c]azepine-1,5(2H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of lithiated allenes or alkynes and isothiocyanates, which undergo [1,7]-electrocyclization reactions to form the azepine ring . The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-3,4-dihydro-1H-benzo[c]azepine-1,5(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromine atom or the carbonyl group.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while substitution reactions can introduce various functional groups in place of the bromine atom.
Scientific Research Applications
7-Bromo-3,4-dihydro-1H-benzo[c]azepine-1,5(2H)-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and receptor binding.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Bromo-3,4-dihydro-1H-benzo[c]azepine-1,5(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism, resulting in antidepressant effects .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one: This compound has a similar azepine structure but differs in the position of the carbonyl group and the absence of the second carbonyl group.
7-Bromo-5-phenyl-1H-1,4-benzodiazepine-2(3H)-one: This compound contains a benzodiazepine ring and is known for its anxiolytic and sedative properties.
Uniqueness
7-Bromo-3,4-dihydro-1H-benzo[c]azepine-1,5(2H)-dione is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its dual carbonyl groups and bromine atom make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H8BrNO2 |
|---|---|
Molecular Weight |
254.08 g/mol |
IUPAC Name |
7-bromo-3,4-dihydro-2H-2-benzazepine-1,5-dione |
InChI |
InChI=1S/C10H8BrNO2/c11-6-1-2-7-8(5-6)9(13)3-4-12-10(7)14/h1-2,5H,3-4H2,(H,12,14) |
InChI Key |
WOINYVADMMURPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C2=C(C1=O)C=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Boc-(methyl)amino]-2-cyclobutylacetic Acid](/img/structure/B13695014.png)
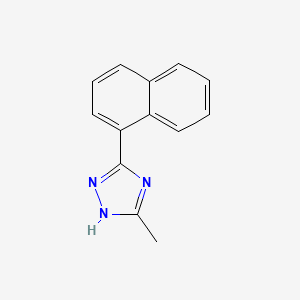

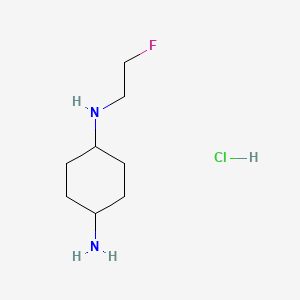
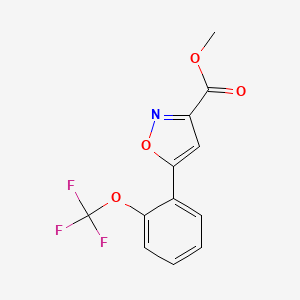
![1-Boc-6'-chloro-1',2'-dihydrospiro[azetidine-3,3'-pyrrolo[3,2-b]pyridine]](/img/structure/B13695045.png)
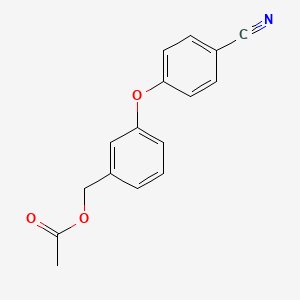
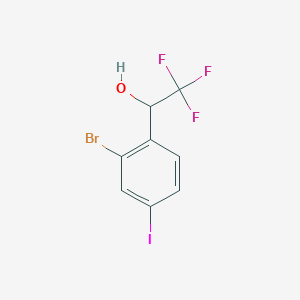
![Naphthalene, 2,2'-[methylenebis(oxy)]bis-](/img/structure/B13695059.png)
![6,8-Dichloro-3-methylpyrido[2,3-B]pyrazine](/img/structure/B13695067.png)
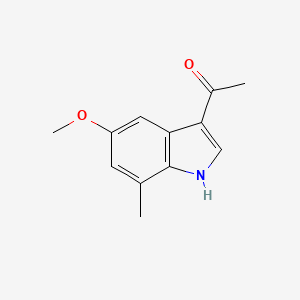
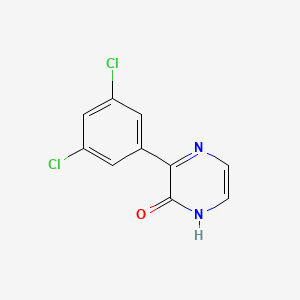
![2-butyl-6-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13695093.png)
